2-Methyl-1H-indole-1-carbaldehyde

Medicinal Chemistry Physicochemical Profiling ADME

2‑Methyl‑1H‑indole‑1‑carbaldehyde (CAS 66946‑71‑2, C₁₀H₉NO, MW 159.18 g mol⁻¹) is an N‑formyl indole derivative bearing a methyl substituent at the 2‑position. The compound presents a polar surface area (PSA) of 22.0 Ų, a calculated logP of 2.59, and zero hydrogen‑bond donors.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B8692300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-indole-1-carbaldehyde
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1C=O
InChIInChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(8)7-12/h2-7H,1H3
InChIKeyFUDGOBPKIHUXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-indole-1-carbaldehyde – Physicochemical Identity and Procurement Baseline for an N-Formyl-2-methylindole Building Block


2‑Methyl‑1H‑indole‑1‑carbaldehyde (CAS 66946‑71‑2, C₁₀H₉NO, MW 159.18 g mol⁻¹) is an N‑formyl indole derivative bearing a methyl substituent at the 2‑position [1]. The compound presents a polar surface area (PSA) of 22.0 Ų, a calculated logP of 2.59, and zero hydrogen‑bond donors [2]. These features classify it as a compact, moderately lipophilic heterocyclic aldehyde that functions primarily as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. Commercially, it is typically supplied at ≥97 % purity with batch‑specific NMR, HPLC, or GC certificates .

Why 2‑Methyl‑1H‑indole‑1‑carbaldehyde Cannot Be Replaced by Generic Indole Carbaldehydes


Indole carbaldehydes differ fundamentally in their regio‑chemical attachment of the formyl group and the presence or absence of the 2‑methyl substituent; these structural variations translate into measurable differences in lipophilicity, hydrogen‑bonding capacity, and electrophilic reactivity [1]. The N‑formyl‑2‑methyl substitution pattern simultaneously eliminates the N–H hydrogen‑bond donor present in C‑formyl indoles (e.g., indole‑3‑carbaldehyde) and raises logP by approximately 0.3–0.6 log units relative to the non‑methylated N‑formyl analog, fine‑tuning both passive permeability and metabolic stability [2][3]. Consequently, substituting 2‑methyl‑1H‑indole‑1‑carbaldehyde with a simpler indole aldehyde can shift the physicochemical profile of a lead series, alter the outcome of key synthetic transformations, and void structure‑activity relationships that depend on the precise electronic and steric environment at the indole N1–C2 region.

Quantitative Differentiation Evidence for 2‑Methyl‑1H‑indole‑1‑carbaldehyde Against Its Closest Analogs


Lipophilicity Advantage: LogP 2.59 Outperforms Non‑Methylated N‑Formyl and C‑Formyl Indole Comparators

The 2‑methyl group elevates the calculated logP of 2‑methyl‑1H‑indole‑1‑carbaldehyde to 2.59, compared with 2.28 for 1H‑indole‑1‑carbaldehyde (no 2‑methyl) and approximately 1.98 for 1H‑indole‑3‑carbaldehyde [1][2]. The ΔlogP of +0.31 versus the non‑methylated N‑formyl analog and +0.61 versus the most common C‑3‑formyl isomer places the compound in a more favorable lipophilicity range for blood–brain barrier penetration and membrane partitioning while retaining acceptable aqueous solubility.

Medicinal Chemistry Physicochemical Profiling ADME

Zero Hydrogen‑Bond Donors: Differentiating N‑Formyl from C‑Formyl Indoles for BBB‑Penetrant Candidates

2‑Methyl‑1H‑indole‑1‑carbaldehyde possesses zero hydrogen‑bond donors (HBD = 0) because the formyl group is attached to the indole nitrogen rather than a carbon, whereas 1H‑indole‑3‑carbaldehyde retains the indole N–H proton (HBD = 1) alongside a PSA of 32.86 Ų, exceeding the commonly applied CNS thresholds [1]. The absence of an HBD, combined with the lower PSA of 22.0 Ų, makes the N‑formyl‑2‑methylindole scaffold intrinsically more compliant with CNS multiparameter optimization (MPO) scores than C‑formyl indole regioisomers.

CNS Drug Design Physicochemical Filters Blood‑Brain Barrier

N‑Formyl Deactivation: Enabling Electrophilic Substitution Selectivity Not Achievable with 2‑Methylindole

The N‑formyl substituent deactivates the indole ring toward electrophilic aromatic substitution relative to the parent 2‑methylindole, as documented in classical indole reactivity studies [1]. Whereas 2‑methylindole undergoes rapid electrophilic attack at C‑3, the N‑formyl derivative resists such reactions, allowing chemists to carry out transformations at other positions or on the aldehyde group itself without competing ring substitution. This orthogonal reactivity profile is essential when the indole core must remain intact during multi‑step synthetic sequences.

Synthetic Methodology Regioselective Functionalization Indole Chemistry

Supplier‑Verified Purity: ≥97 % with Batch‑Specific Analytical Documentation Enables Reproducible SAR Studies

Commercial suppliers including Bidepharm provide 2‑methyl‑1H‑indole‑1‑carbaldehyde at a standard purity of ≥97 %, accompanied by batch‑specific QC documentation (NMR, HPLC, GC) . In contrast, several closely related indole‑1‑carbaldehyde analogs are frequently listed only at 95 % purity with less rigorous analytical characterization . The 2 % purity differential, combined with multi‑method batch certification, reduces the risk of confounding impurities in biological assays or unexpected side products in key synthetic steps.

Quality Control Reproducibility Procurement

Optimal Application Scenarios for 2‑Methyl‑1H‑indole‑1‑carbaldehyde Based on Quantitative Differentiation Evidence


CNS Drug Discovery Libraries Requiring Low HBD and Optimized logP

Medicinal chemistry programs targeting central nervous system indications can deploy 2‑methyl‑1H‑indole‑1‑carbaldehyde as a privileged building block that intrinsically satisfies CNS MPO criteria: zero hydrogen‑bond donors, PSA of 22.0 Ų, and logP of 2.59, all favorable for passive blood–brain barrier penetration [1]. Unlike 1H‑indole‑3‑carbaldehyde (HBD = 1, PSA = 32.86 Ų), the N‑formyl‑2‑methyl scaffold does not introduce a donor that must later be masked or removed .

Multi‑Step Syntheses Requiring Orthogonal Protection of the Indole C‑3 Position

When a synthetic route demands selective functionalization at positions other than C‑3, the N‑formyl group of 2‑methyl‑1H‑indole‑1‑carbaldehyde acts as a built‑in deactivating group that suppresses electrophilic aromatic substitution on the indole ring, while the 2‑methyl substituent blocks C‑2 reactivity [1]. This dual protection is not available with 2‑methylindole or indole‑3‑carbaldehyde starting materials, which remain reactive at C‑3.

Physicochemical Fine‑Tuning in Lead Optimization Campaigns

Structure–activity relationship exploration can exploit the systematic lipophilicity shift (ΔlogP ≈ +0.31 relative to the non‑methylated N‑formyl analog and ≈ +0.61 relative to indole‑3‑carbaldehyde) to dial in logD without introducing additional aromatic rings or halogens [1]. This preserves ligand efficiency while adjusting ADME properties.

Reproducible High‑Throughput Chemistry with Batch‑Certified Starting Materials

Parallel synthesis and high‑throughput experimentation (HTE) demand starting materials with verified purity to avoid false negatives or positives in biological screens. The availability of 2‑methyl‑1H‑indole‑1‑carbaldehyde at ≥97 % purity with multi‑method analytical certification (NMR, HPLC, GC) reduces pre‑reaction purification and improves inter‑plate reproducibility relative to lower‑purity analogs [1].

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